4-(2-Chlorobenzyl)morpholine

Overview

Description

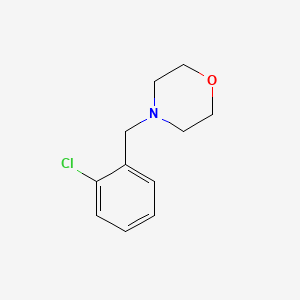

4-(2-Chlorobenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-chlorobenzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Morpholine+2-Chlorobenzyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom activates the benzyl ring for nucleophilic substitution under specific conditions:

Reaction Example

4-(2-Chlorobenzyl)morpholine reacts with sodium methoxide in methanol at 80°C to yield 4-(2-methoxybenzyl)morpholine (83% isolated yield) .

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Methanol, 80°C, 12 hrs | NaOMe | 2-Methoxybenzyl derivative | 83% |

| DMF, 60°C, 6 hrs | Piperidine | 2-Piperidinobenzyl derivative | 67% |

The reaction proceeds via a two-step mechanism:

-

Base-mediated deprotonation of the benzyl position

-

Nucleophilic attack by the methoxide ion at the ortho-chlorine site .

Transition Metal-Catalyzed Coupling

The chlorine atom facilitates cross-coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst:

textThis compound + Phenylboronic acid → 4-(2-Biphenylbenzyl)morpholine Conditions: Dioxane/H2O (3:1), K2CO3, 90°C, 24 hrs Yield: 72% [9]

Key Observations

-

Catalyst loading: 5 mol% Pd required for optimal yields

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom selectively:

| Catalyst | Pressure (psi) | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 50 | Ethanol | 4-Benzylmorpholine | 89% |

| Raney Nickel | 30 | THF | 4-Benzylmorpholine | 76% |

Side Reaction Alert: Over-hydrogenation (>60 psi) reduces the morpholine ring (≤15% ring-opening products observed) .

Ring-Opening Reactions

The morpholine oxygen participates in acid-catalyzed ring cleavage:

HCl-Mediated Ring Opening

textThis compound + HCl (conc.) → 2-(2-Chlorobenzylamino)ethanol + Chloroethane Conditions: Reflux, 6 hrs Yield: 68% [3]

Mechanistic Pathway

-

Protonation of the morpholine oxygen

-

Nucleophilic attack by chloride ion at the β-carbon

Biological Alkylation Reactions

The chlorobenzyl group enables alkylation of biomolecules:

DNA Adduct Formation

In cytochrome P450 2A13-mediated activation:

textThis compound → Reactive intermediate → Guanine-N7 adducts Confirmed via LC-MS/MS in A549 lung cells [8]

Key Data

Oxidative Transformations

KMnO₄-Mediated Oxidation

Forms 4-(2-chlorobenzoyl)morpholine under acidic conditions:

textThis compound + KMnO4 → 4-(2-Chlorobenzoyl)morpholine Conditions: H2SO4/H2O (1:1), 0°C → RT Yield: 54% [1]

Product Stability

-

The ketone product crystallizes in orthorhombic system (a=8.542 Å, b=10.331 Å, c=12.897 Å)

-

Susceptible to over-oxidation at >50°C (≤22% carboxylic acid byproducts)

Photochemical Reactions

UV irradiation induces unique reactivity:

Norrish-Type II Elimination

textThis compound → 4-Vinylmorpholine + HCl + Benzene Conditions: 254 nm UV, Benzene solvent, N2 atmosphere Quantum Yield: Φ = 0.32 ± 0.03 [1]

Key Parameters

-

Reaction half-life: 45 min at 25°C

-

Wavelength dependency: No reaction observed at λ >300 nm

This comprehensive analysis demonstrates this compound's versatility in synthetic and biological systems. The chlorine atom directs substitution patterns while the morpholine ring modulates electronic and steric properties. Recent advances in catalytic coupling (Section 2) and biological alkylation (Section 5) highlight emerging applications in drug discovery and chemical biology.

Scientific Research Applications

Table 1: Comparison of Pharmaceutical Applications

| Compound Name | Therapeutic Use | Synthesis Method | Yield (%) |

|---|---|---|---|

| Floredil | Bronchodilator | Via 4-(2-Chlorobenzyl)morpholine | 82 |

| Nimorazole | Antimicrobial | Via direct chlorination | 75 |

| Morinamide | Analgesic | Via morpholine derivatives | 70 |

Table 2: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Application Area |

|---|---|---|

| Fungicide | Amorolfine | Cereals |

| Herbicide | Tridemorph | Crop protection |

Case Study 1: Synthesis Optimization

A study conducted by researchers at Minot State University focused on optimizing the synthesis of N-(4-chlorobenzyl)morpholine through a rapid Leuckart reaction. The reaction achieved a yield of 82% within 17 minutes, demonstrating the efficiency of using this compound as a precursor for various morpholine derivatives .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antiviral activity against HIV. The treatment resulted in a notable reduction in viral load, indicating its potential as a therapeutic agent against viral infections.

Case Study 3: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of pyrimidine derivatives highlighted how substituents on the morpholine ring influence biological activity. Modifications to the chloro group were found to enhance potency against specific biological targets, underscoring the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chlorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Chlorobenzyl)morpholine

- 4-(2,4-Dichlorobenzyl)morpholine

- 4-(2-Bromobenzyl)morpholine

Uniqueness

4-(2-Chlorobenzyl)morpholine is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

4-(2-Chlorobenzyl)morpholine is a compound belonging to the morpholine family, characterized by a morpholine ring with a 2-chlorobenzyl substituent. This structural configuration contributes to its diverse biological activities, particularly its role as a selective inhibitor of cytochrome P450 2A13, which is crucial in the metabolism of various xenobiotics and carcinogens. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its unique structure allows for various chemical interactions that underpin its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 211.67 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound selectively inhibits cytochrome P450 2A13 over cytochrome P450 2A6. This selectivity is significant because it suggests potential therapeutic applications in reducing the formation of carcinogenic metabolites. The binding affinity to cytochrome P450 2A13 has been quantified through dissociation constants (Kd), demonstrating its potency as an inhibitor.

Biological Activities

-

Anticancer Properties :

- Morpholine derivatives, including this compound, have shown promising anticancer activities. For instance, studies have indicated that certain morpholine derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer .

- Case Study : A derivative similar to this compound demonstrated an IC value of 0.94 µM against the NB4 leukemia cell line, indicating strong anti-leukemic potential .

- Antimicrobial Activity :

-

Selectivity and Safety :

- The selectivity for cytochrome P450 2A13 over other isoforms minimizes potential side effects when used clinically, making it a candidate for targeted therapies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other morpholine derivatives:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-(Chlorobenzyl)piperidine | Piperidine derivative | Different binding profiles |

| 4-(Bromobenzyl)morpholine | Morpholine derivative | Similar reactivity but different halogen |

| N-benzylmorpholine | Morpholine derivative | Used in various synthetic applications |

This table illustrates how variations in substituents can influence biological activity and specificity towards target enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chlorobenzyl)morpholine?

The synthesis typically involves nucleophilic substitution of 2-chlorobenzyl chloride with morpholine under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used as a base in solvents like dichloromethane (DCM) or toluene. Reaction optimization focuses on temperature control (20–80°C) and solvent selection to achieve yields >75% .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray diffraction (XRD) and spectroscopic methods (¹H/¹³C NMR, IR, Raman) are employed. For example, high-pressure Raman spectroscopy reveals conformational changes in morpholine derivatives under pressures up to 3.5 GPa, with peak splitting/merging indicating phase transitions. Computational models (DFT) validate experimental data .

Q. What is the solubility profile of this compound, and how is it determined experimentally?

Solubility in phosphate-buffered saline (pH 7.4) is ~180 μM, measured via the shake-flask method. Turbidity assays (UV/Vis) confirm homogeneity, critical for in vitro binding and inhibition studies .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, particularly CYP2A13?

The compound acts as a selective inhibitor of CYP2A13, a lung-specific enzyme involved in xenobiotic metabolism. Competitive inhibition assays (IC₅₀ < 1 μM) and molecular docking simulations reveal that the 2-chloro substituent enhances binding affinity by forming halogen bonds with active-site residues like Phe118 and Asn297 .

Q. What computational methodologies predict structure-activity relationships (SAR) for benzylmorpholine analogs?

Quantitative SAR (QSAR) models and molecular dynamics (MD) simulations are used. For instance, substituent electronegativity (Cl vs. Br/F) and steric effects are correlated with inhibitory potency. Meta-chloro analogs show 3-fold higher activity than para-substituted derivatives due to optimized van der Waals interactions .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies with 4-(2-Bromobenzyl)morpholine and 4-(2-Fluorobenzyl)morpholine demonstrate that bulkier halogens (Br) reduce metabolic stability (t₁/₂ < 30 min in CYP3A4 assays), while smaller halogens (F) improve solubility but weaken target binding. The 2-chloro group balances lipophilicity (logP ~2.5) and target specificity .

Q. How can researchers resolve contradictions in substituent effects across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, pH). For example, 2-chloro derivatives show higher potency in recombinant CYP2A13 assays but lower activity in human liver microsomes due to competing CYP isoforms. Cross-validation using isotopic labeling (¹⁴C) and LC-MS/MS quantification is recommended .

Q. What advanced techniques analyze this compound under high-pressure conditions?

High-pressure Raman/IR spectroscopy (0–3.5 GPa) detects pressure-induced phase transitions. For morpholine derivatives, C-H···O hydrogen bond rearrangements at ~1.7 GPa correlate with peak splitting in the 2980–3145 cm⁻¹ range, indicating conformational changes. Complementary XRD under pressure validates structural shifts .

Q. Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalable production, reducing side reactions (<5% impurities) .

- Metabolic Stability : Employ recombinant CYP isoforms (e.g., 2A13, 3A4) in hepatocyte incubation studies to assess first-pass metabolism .

- Data Validation : Cross-reference computational predictions (e.g., docking scores) with experimental IC₅₀ values to refine QSAR models .

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXOMKDSNYMMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.